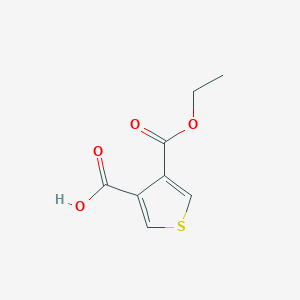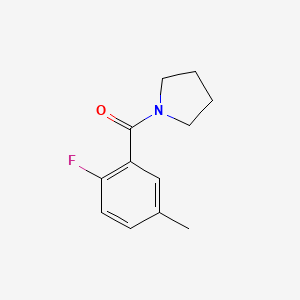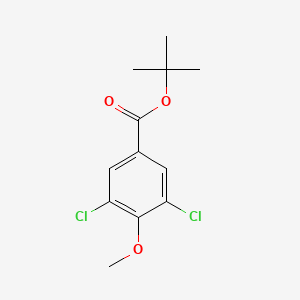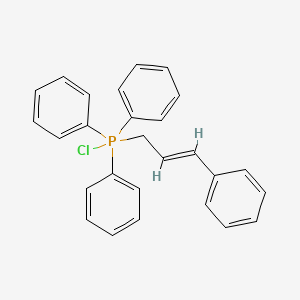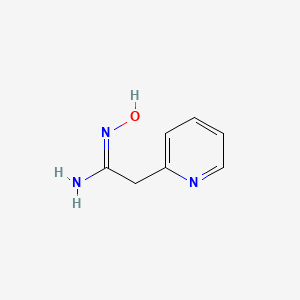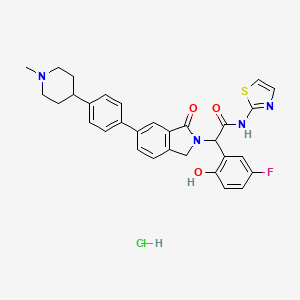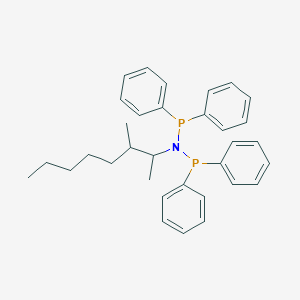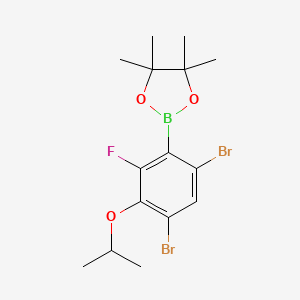
2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, with its unique substituents, offers specific reactivity and properties that make it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,6-dibromo-2-fluoro-3-isopropoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, which facilitates the coupling process .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for efficiency and yield. This includes precise control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Coupling Reactions: Particularly Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, to deprotonate the boronic acid and facilitate the reaction.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
科学的研究の応用
2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action for 2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic compounds .
類似化合物との比較
Similar Compounds
- 4,6-Dibromo-2-fluoro-3-isopropoxyphenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Comparison
Compared to its similar compounds, 2-(4,6-Dibromo-2-fluoro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of both the boronic acid and the dioxaborolane moiety. This dual functionality allows for more versatile applications in organic synthesis, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C15H20BBr2FO3 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
2-(4,6-dibromo-2-fluoro-3-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BBr2FO3/c1-8(2)20-13-10(18)7-9(17)11(12(13)19)16-21-14(3,4)15(5,6)22-16/h7-8H,1-6H3 |
InChIキー |
FNOMNEXGTYHQGP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2Br)Br)OC(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


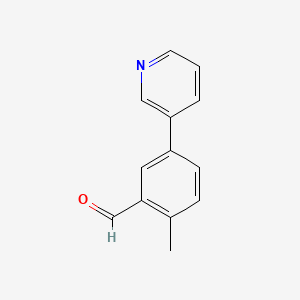
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
